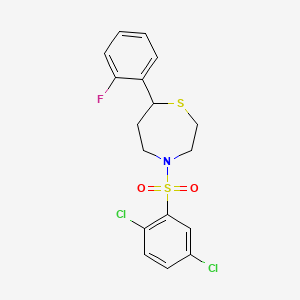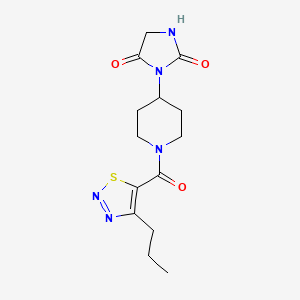![molecular formula C21H27N3O4 B2602708 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 894038-10-9](/img/structure/B2602708.png)
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H27N3O4 and its molecular weight is 385.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Cyclic Compounds : Research by Sañudo et al. (2006) involved synthesizing new cyclic compounds, including those similar in structure to the compound , showing the compound's relevance in creating new classes of pseudopeptidic triazines (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Catalytic Applications in Organic Synthesis : Ulu et al. (2017) explored the synthesis of similar compounds and their application in catalyzing reactions, highlighting the potential use of such compounds in organic synthesis (Ulu, Gürbüz, & Özdemir, 2017).
Potential Medicinal Applications
Cytotoxicity and Anticancer Potential : Alam et al. (2016) investigated compounds with structures related to the subject compound for their cytotoxicity and potential as anticancer agents. Their research provides insights into the potential medicinal applications of such compounds (Alam et al., 2016).
Antimicrobial Activities : Sharma et al. (2004) synthesized compounds structurally related to the subject compound and evaluated their antimicrobial activities, indicating potential applications in fighting bacterial infections (Sharma, Sharma, & Rane, 2004).
properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c25-20-12-16(23-21(26)22-9-8-15-4-2-1-3-5-15)14-24(20)17-6-7-18-19(13-17)28-11-10-27-18/h4,6-7,13,16H,1-3,5,8-12,14H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMXEOAHQQDHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

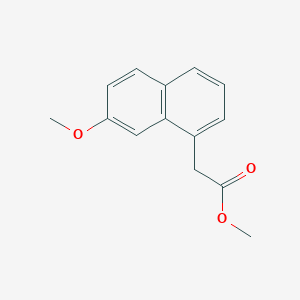
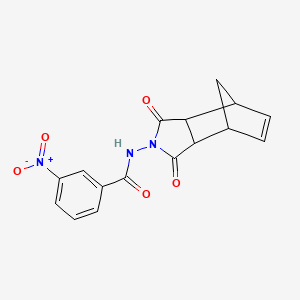
![N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2602632.png)
![2-Chloro-1-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B2602633.png)
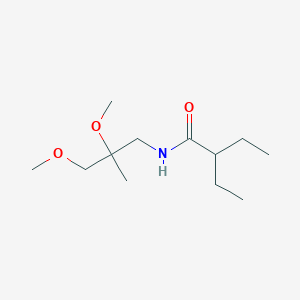
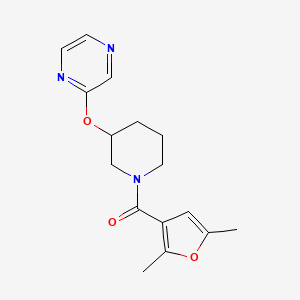
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2602638.png)

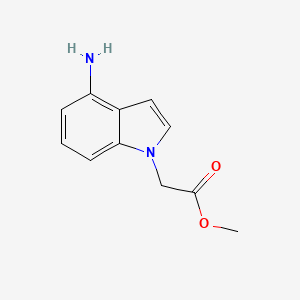
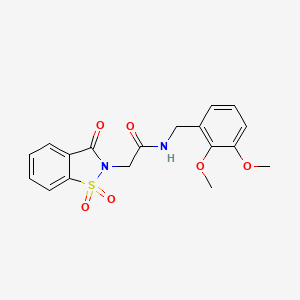
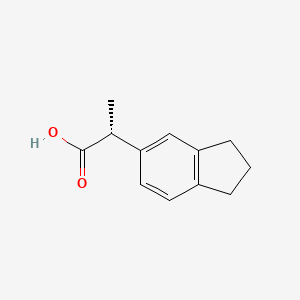
![(2-(methylthio)pyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2602646.png)
